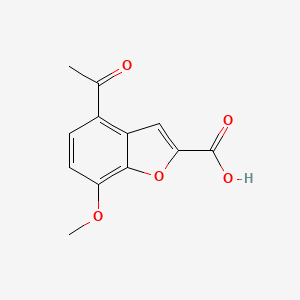

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid

Description

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused bicyclic aromatic system with a methoxy group at position 7, an acetyl group at position 4, and a carboxylic acid moiety at position 2.

The acetyl group at position 4 introduces electron-withdrawing effects, which may modulate reactivity and biological interactions compared to other substituents (e.g., formyl, bromo). The carboxylic acid at position 2 enhances solubility in polar solvents and facilitates salt formation for improved bioavailability .

Properties

IUPAC Name |

4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZCFGUIUGHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another approach includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the methoxy and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that benzofuran derivatives, including 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid, exhibit significant anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable IC50 values indicating their potency. For example, related compounds have demonstrated IC50 values as low as 2.52 µM against MDA-MB-231 cells, comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary evaluations suggest that benzofuran derivatives possess activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in light of the increasing resistance to conventional antibiotics, making the exploration of new antimicrobial agents critical .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may have anti-inflammatory effects. Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler benzofuran derivatives. The introduction of functional groups such as acetyl and methoxy enhances its biological activity and solubility.

Synthesis Pathway

- Starting Material : Benzofuran derivatives

- Reagents : Acetic anhydride for acetylation; methanol for methoxylation

- Conditions : Reflux conditions followed by purification through crystallization or chromatography.

Comprehensive Data Table

Case Studies

-

Case Study on Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells. The results indicated that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, with this compound showing promising results in inhibiting cell growth . -

Case Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of several benzofuran derivatives against common pathogens responsible for hospital-acquired infections. The study concluded that these compounds could serve as potential lead candidates for developing new antibiotics due to their effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction. For instance, benzofuran derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Key Observations:

Methoxy Group at Position 7: Common in neuroprotective derivatives (e.g., 7-methoxy-benzofuran-2-carboxylic acid phenylamides), this group likely contributes to antioxidant activity by stabilizing radical intermediates .

Biological Activities :

- Antimicrobial activity is prominent in halogen- and sulfur-containing derivatives (e.g., 5-fluoro-7-methyl-3-methylsulfanyl analog) due to enhanced electrophilicity .

- The absence of direct bioactivity data for this compound necessitates extrapolation from structural analogs. Its acetyl group may synergize with the methoxy moiety to enhance neuroprotection, as seen in related amide derivatives .

Synthetic Accessibility :

- CDI-mediated coupling (used for 7-methoxy-benzofuran-2-carboxylic acid amides ) could be adapted to introduce acetyl groups via acylation reagents (e.g., acetyl chloride).

Pharmacological Potential

- Neuroprotection : 7-Methoxy-benzofuran-2-carboxylic acid phenylamides exhibit significant antioxidant effects in neuronal cells, attributed to radical scavenging and metal chelation .

- Antimicrobial Action : Halogenated derivatives (e.g., 5-fluoro-7-methyl-3-methylsulfanyl) disrupt microbial cell membranes via hydrophobic interactions .

Physicochemical Properties

- Solubility: The carboxylic acid group at position 2 enhances aqueous solubility, critical for drug formulation.

- Crystallography : Planarity of the benzofuran core (as observed in 5-fluoro-7-methyl-3-methylsulfanyl derivative) facilitates intermolecular hydrogen bonding, influencing crystal packing and stability .

Biological Activity

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an acetyl group and a methoxy group attached to a benzofuran core, which contributes to its unique chemical reactivity and biological properties. The presence of both functional groups enhances its potential for various chemical reactions and biological interactions.

Target of Action : Benzofuran derivatives, including this compound, have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The specific targets often include enzymes involved in cell proliferation and survival pathways.

Mode of Action : The compound interacts with various cellular targets through multiple mechanisms. These include the inhibition of specific enzymes or receptors that play critical roles in cancer cell growth and survival. For instance, studies have indicated that benzofurans can modulate signaling pathways associated with apoptosis and cell cycle regulation .

Biochemical Pathways : Research indicates that this compound affects several biochemical pathways, leading to its diverse pharmacological effects. These pathways include those involved in oxidative stress response, inflammation, and cellular apoptosis .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cells such as A549 (lung), ME-180 (cervical), and HT-29 (colorectal) cells. The compound exhibited IC50 values ranging from 0.06 to 0.17 µM across different cell lines, indicating potent antiproliferative activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. This activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several benzofuran derivatives, including this compound, using the MTT assay across multiple human cancer cell lines. The results highlighted its superior selectivity against cancer cells compared to normal human cells .

- Mechanistic Insights : Another investigation focused on the cellular mechanisms underlying the anticancer activity of benzofuran derivatives. It was found that treatment with these compounds led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells .

Q & A

Q. What are the established synthetic routes for 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Hydrolysis of ester precursors : Alkaline hydrolysis (e.g., KOH in methanol/water) of ethyl esters to yield carboxylic acids, as demonstrated for analogous benzofuran derivatives .

- Functionalization : Introduction of acetyl and methoxy groups via Friedel-Crafts acylation or nucleophilic substitution under controlled conditions .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., from benzene or chloroform) are critical for isolating high-purity crystals .

Q. How is this compound characterized in academic research?

- Methodological Answer : Key characterization techniques include:

- Spectroscopy : , , and IR to confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., O–H···O hydrogen bonds forming centrosymmetric dimers) critical for stability and packing .

- Chromatography : HPLC or TLC to assess purity ( values) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Dry, airtight containers at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging or ORAC assays to quantify activity, comparing results with structurally similar benzofurans (e.g., Compound A in ) .

- Enzyme inhibition studies : Kinase or dehydrogenase assays (e.g., human dihydroorotate dehydrogenase) using fluorometric or colorimetric substrates .

- Cytotoxicity screening : MTT or apoptosis assays on cancer cell lines, noting selectivity indices .

Q. What structural modifications enhance its bioactivity?

- Methodological Answer :

- Substituent effects :

- Rational design : Computational docking (e.g., AutoDock) to predict interactions with target proteins .

Q. How do intermolecular interactions influence its physicochemical properties?

- Methodological Answer :

- Hydrogen bonding : Carboxylic acid groups form dimers via O–H···O bonds, enhancing thermal stability and solubility in polar solvents .

- Crystal packing : Planar benzofuran units (mean deviation <0.005 Å) promote dense packing, affecting melting points (e.g., 123–124°C for analogs) .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, solvent (DMSO vs. ethanol), and incubation time .

- Structural validation : Confirm compound identity via and HRMS to rule out degradation or impurities .

- Meta-analysis : Compare IC values across studies using shared reference compounds (e.g., ascorbic acid for antioxidant assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.